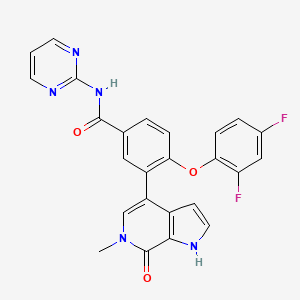
Brd4-IN-6
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Brd4-IN-6 is a small molecule inhibitor that targets the bromodomain-containing protein 4 (BRD4). BRD4 is a member of the bromodomain and extraterminal (BET) protein family, which plays a crucial role in regulating gene expression by recognizing acetylated lysine residues on histones. Inhibition of BRD4 has been shown to have therapeutic potential in various diseases, including cancer and inflammation .
Vorbereitungsmethoden
The synthesis of Brd4-IN-6 involves multiple steps, starting with the preparation of key intermediates. One common synthetic route includes the formation of a benzo[d]isoxazol scaffold, which is then functionalized to produce the final inhibitor. The reaction conditions typically involve the use of organic solvents, catalysts, and specific temperature controls to ensure high yield and purity . Industrial production methods may involve scaling up these reactions using continuous flow chemistry or batch processing techniques to meet the demand for research and clinical applications .
Analyse Chemischer Reaktionen
Brd4-IN-6 undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the inhibitor, potentially altering its binding affinity to BRD4.
Reduction: Reduction reactions can be used to modify the inhibitor’s structure, enhancing its stability and bioavailability.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various organic solvents. The major products formed from these reactions are typically derivatives of the original inhibitor with enhanced or modified properties .
Wissenschaftliche Forschungsanwendungen
Brd4-IN-6 has a wide range of scientific research applications:
Chemistry: It is used as a tool compound to study the role of BRD4 in chromatin remodeling and gene expression.
Biology: Researchers use this compound to investigate the biological functions of BRD4 in cell differentiation, proliferation, and apoptosis.
Medicine: this compound is being explored as a potential therapeutic agent for treating various cancers, including leukemia, breast cancer, and prostate cancer.
Wirkmechanismus
Brd4-IN-6 exerts its effects by binding to the bromodomains of BRD4, preventing the interaction between BRD4 and acetylated lysine residues on histones. This inhibition disrupts the recruitment of transcription factors and the formation of mediator complexes, leading to the downregulation of oncogenes and other target genes involved in disease progression . Additionally, BRD4 inhibition can affect non-transcriptional functions, such as DNA damage repair and telomere maintenance .
Vergleich Mit ähnlichen Verbindungen
Brd4-IN-6 is unique among BRD4 inhibitors due to its specific chemical structure and binding affinity. Similar compounds include:
JQ1: A well-known BRD4 inhibitor with a similar mechanism of action but different chemical structure.
I-BET762: Another BRD4 inhibitor that has shown efficacy in preclinical and clinical studies.
These compounds share the common goal of inhibiting BRD4 but differ in their chemical properties, selectivity, and therapeutic potential.
Eigenschaften
Molekularformel |
C25H17F2N5O3 |
|---|---|
Molekulargewicht |
473.4 g/mol |
IUPAC-Name |
4-(2,4-difluorophenoxy)-3-(6-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-4-yl)-N-pyrimidin-2-ylbenzamide |
InChI |
InChI=1S/C25H17F2N5O3/c1-32-13-18(16-7-10-28-22(16)24(32)34)17-11-14(23(33)31-25-29-8-2-9-30-25)3-5-20(17)35-21-6-4-15(26)12-19(21)27/h2-13,28H,1H3,(H,29,30,31,33) |
InChI-Schlüssel |
BTBMURFSJHIIDB-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C=C(C2=C(C1=O)NC=C2)C3=C(C=CC(=C3)C(=O)NC4=NC=CC=N4)OC5=C(C=C(C=C5)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


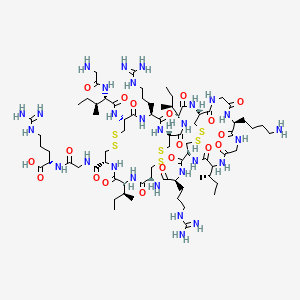
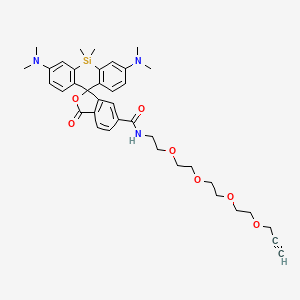
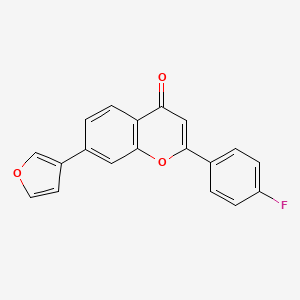
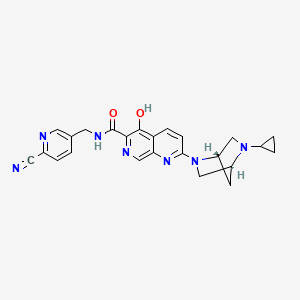

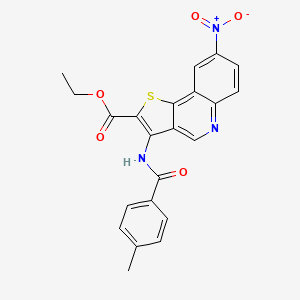
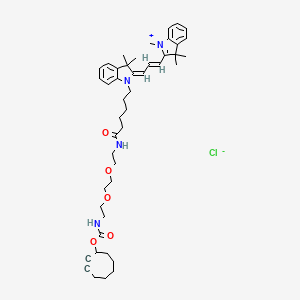
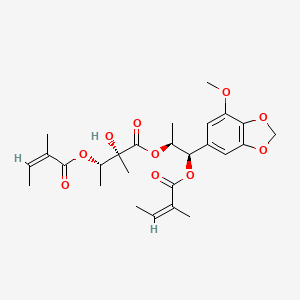

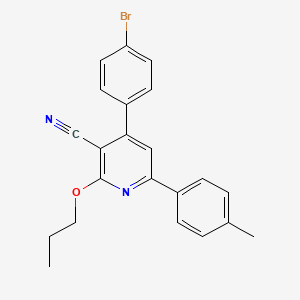

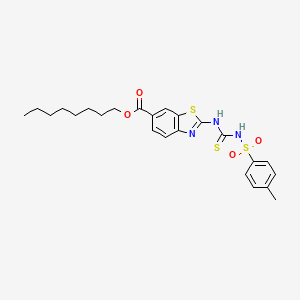
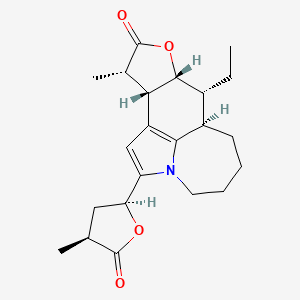
![disodium;3-hydroxy-4-[(2,4,5-trimethylphenyl)diazenyl]naphthalene-2,7-disulfonate](/img/structure/B12383762.png)
